(2E)-1-[4-(3-氯苯基)哌嗪基]-3-(4-氟苯基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .科学研究应用
荧光逻辑门
Gauci 和 Magri (2022) 设计和合成了化合物,包括 4-氨基-N-芳基-1,8-萘酰亚胺荧光团、哌嗪受体和芳基,作为荧光逻辑门。这些化合物展示了溶剂极性可重构的荧光特性,这可能有助于探测细胞膜和蛋白质界面。这项研究强调了含哌嗪化合物在开发用于生物和化学传感应用的高级荧光逻辑门方面的潜力 (Gauci 和 Magri,2022)。
多巴胺再摄取抑制剂的合成
合成不含载体的氟-18 标记 GBR 12909,其中包含与“(2E)-1-[4-(3-氯苯基)哌嗪基]-3-(4-氟苯基)丙-2-烯-1-酮”类似的哌嗪结构,突出了其在神经药理学中的应用。GBR 12909 是一种多巴胺再摄取的高亲和力抑制剂,说明了该化合物在合成针对中枢神经系统的潜在治疗剂中的用途 (Haka 和 Kilbourn,1990)。
抗肿瘤活性
Naito 等人(2005 年)合成了新型 3-苯基哌嗪基-1-反式-丙烯,在体外和体内对几种肿瘤细胞系显示出显着的细胞毒活性。这些发现表明,具有哌嗪部分的化合物可以有效地开发新的抗肿瘤剂,突出了它们在癌症研究中的相关性 (Naito 等,2005)。
分子结构和超极化率研究
(E)-3-(4-氯苯基)-1-(4-氟苯基)丙-2-烯-1-酮的分子结构、FT-IR 和超极化率的研究提供了对这类化合物的电子和光学性质的见解。这项研究对材料科学有影响,特别是在非线性光学 (NLO) 材料的开发中,这在各种光子应用中至关重要 (Najiya 等,2014)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O/c20-16-2-1-3-18(14-16)22-10-12-23(13-11-22)19(24)9-6-15-4-7-17(21)8-5-15/h1-9,14H,10-13H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFRNGSKWWRSQT-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。